Trimethylsilyl heptafluorobutyrate

概要

説明

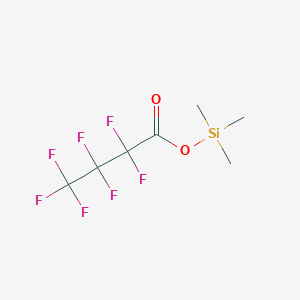

Trimethylsilyl heptafluorobutyrate is a chemical compound with the molecular formula C7H9F7O2Si and a molecular weight of 286.22 g/mol . It is also known as heptafluorobutanoic acid trimethylsilyl ester. This compound is characterized by the presence of a trimethylsilyl group and a heptafluorobutyrate group, making it a valuable reagent in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

Trimethylsilyl heptafluorobutyrate can be synthesized through the reaction of heptafluorobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction is as follows:

Heptafluorobutyric acid+Trimethylsilyl chloride→Trimethylsilyl heptafluorobutyrate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials .

化学反応の分析

Types of Reactions

Trimethylsilyl heptafluorobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles, such as fluoride ions, to form heptafluorobutyric acid.

Common Reagents and Conditions

Fluoride Ions: Used in substitution reactions to replace the trimethylsilyl group.

Aqueous Acids: Employed in hydrolysis reactions to break down the compound into its constituent acids.

Major Products Formed

Heptafluorobutyric Acid: A common product formed from the hydrolysis or substitution of this compound.

Trimethylsilanol: Another product formed during hydrolysis reactions.

科学的研究の応用

While there is no direct information available in the search results about the applications of the compound "Trimethylsilyl heptafluorobutyrate," the search results do provide information on the use of related compounds in scientific research. These include heptafluorobutyrate and trimethylsilyl compounds.

Heptafluorobutyrate

- Use as a Derivatizing Agent: Heptafluorobutyric anhydride can be used as a derivatizing agent for the determination of alkylphenol ethoxylates and brominated flame retardants .

- Gas-Liquid Chromatography: Heptafluorobutyrate derivatives are suitable for gas-liquid chromatography, particularly in the analysis of glycoproteins and glycolipids. They show adequate volatility, maintaining constant peak surfaces even after solvent evaporation, which is crucial when working with small quantities of monosaccharides .

Trimethylsilyl Compounds

- Purification of Adenine: Bis(trimethylsilyl) adenine can be used in the purification of adenine. The conversion of adenine into its bis(trimethylsilyl) derivative preferably occurs with polyphosphoric acid .

- Applications in Lithium-Ion Batteries: Tris(trimethylsilyl) phosphate and Tris(trimethylsilyl)borate have uses as film-forming additives for high-voltage cathode material in lithium-ion batteries, improving interfacial stability .

- Precursors for Metal-Siloxide Materials: Tris(trimethylsilyl)silanol ligands are reacted with metal alkoxides to generate single-source precursors for metal-siloxide materials .

- ** উন্নয়নেNMR Studies:** Tris(trimethylsilyl)methyllithium is used in low-temperature rapid-injection NMR (RINMR) experiments to study the reactivity of ions with aldehydes .

Mixed Derivative

作用機序

The mechanism by which trimethylsilyl heptafluorobutyrate exerts its effects is primarily through its ability to act as a derivatizing agent. The trimethylsilyl group reacts with hydroxyl, carboxyl, and amino groups in target molecules, forming more volatile and detectable derivatives. This process involves the formation of trimethylsilyl ethers, esters, or amides, which are more amenable to analysis by gas chromatography and mass spectrometry .

類似化合物との比較

Similar Compounds

Trimethylsilyl cyanide: Another trimethylsilyl compound used as a derivatizing agent in analytical chemistry.

Trimethylsilyl trifluoroacetate: Used for similar purposes in enhancing the volatility and detectability of compounds in analytical instruments.

Uniqueness

Trimethylsilyl heptafluorobutyrate is unique due to its heptafluorobutyrate group, which imparts distinct chemical properties, such as increased electron-withdrawing effects and higher volatility compared to other trimethylsilyl derivatives. This makes it particularly useful in the analysis of highly polar or non-volatile compounds .

生物活性

Trimethylsilyl heptafluorobutyrate (TMS-HFB) is a chemical compound that has gained attention in various fields, particularly in analytical chemistry and its biological implications. This article delves into the biological activity of TMS-HFB, drawing on diverse research findings, case studies, and relevant data.

TMS-HFB is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) due to its ability to enhance the volatility and thermal stability of analytes. The compound features a trimethylsilyl group, which significantly improves the detection limits of various substances, including fatty acids and other polar compounds. Its derivatives are characterized by distinct spectral features that aid in their identification during analysis .

Antioxidant Properties

Recent studies indicate that TMS-HFB exhibits significant antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The compound demonstrated a dose-dependent response in various assays, including the DPPH radical scavenging test, where it outperformed several standard antioxidants .

Antimicrobial Activity

TMS-HFB has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains. For instance, studies have reported significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL . The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to assess the potential therapeutic applications of TMS-HFB. In one study, the compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be 500 µg/mL for MCF-7 cells and 300 µg/mL for HeLa cells, indicating its potential as an anticancer agent .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of TMS-HFB using the ABTS assay. The results indicated that TMS-HFB had an IC50 value of 6.88 mg/mL, reflecting its strong radical scavenging ability compared to traditional antioxidants such as ascorbic acid and trolox .

| Compound | IC50 (mg/mL) |

|---|---|

| TMS-HFB | 6.88 |

| Ascorbic Acid | 5.00 |

| Trolox | 4.50 |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, TMS-HFB was tested against various pathogens. The results are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 125 µg/mL |

| S. aureus | 250 µg/mL |

| Candida albicans | 1000 µg/mL |

These findings suggest that TMS-HFB could be a valuable candidate for developing new antimicrobial agents .

特性

IUPAC Name |

trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNOXYMMNNVXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F7O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896674 | |

| Record name | Trimethylsilyl heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24929-99-5 | |

| Record name | Trimethylsilyl heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。